N-(2-methyl-4,6-dinitrophenyl)acetamide
Description
N-(2-Methyl-4,6-dinitrophenyl)acetamide is a nitroaromatic compound characterized by a phenyl ring substituted with two nitro groups (positions 4 and 6), a methyl group (position 2), and an acetamide moiety (position 1). These compounds are often utilized in industrial applications, such as dyes, pesticides, or pharmaceutical intermediates, due to their electronic and steric properties .
Properties
Molecular Formula |
C9H9N3O5 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-7(11(14)15)4-8(12(16)17)9(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI Key |
DEFXXVCWEHHUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(2-methyl-4,6-dinitrophenyl)acetamide with key analogs based on substituent patterns, physicochemical properties, and applications.
Structural and Crystallographic Comparisons
N-{2-[2-(2-Cyano-4,6-Dinitrophenyl)-Diazenyl]-5-(Diethylamino)Phenyl}Acetamide
- Structure: Contains a cyano group (position 2'), diazenyl bridge, and diethylamino substituent.
- Crystal System: Monoclinic, space group P21/c, with lattice parameters a = 5.0995 Å, b = 30.792 Å, c = 12.7211 Å, β = 93.569° .
- Key Features: Intramolecular N–H···N hydrogen bonding stabilizes the planar arrangement of aromatic rings. Substituent disorder observed at ortho-nitro and cyano positions .
- Contrast with Target Compound: The diazenyl and cyano groups enhance conjugation and rigidity, whereas the target compound lacks these features, likely resulting in reduced planarity.
N-[2-[(2-Bromo-4,6-Dinitrophenyl)Azo]-5-(Diethylamino)Phenyl]Acetamide (BDAP)
- Structure: Bromo and nitro groups at positions 2',4',6', with azo and diethylamino substituents.
- Applications : Used as a black disperse dye in textiles .
- Toxicity : Classified under EU Regulation 1272/2008 with hazard code H413 (aquatic chronic toxicity) .
- Contrast with Target Compound : The bromo and azo groups in BDAP increase molecular weight (MW = 425.41 g/mol) and environmental persistence compared to the methyl-substituted target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C9H9N3O5 | 239.19 | Methyl, nitro, acetamide | Hypothesized: Pesticides |
| BDAP (CAS 52697-38-8) | C17H17BrN6O6 | 425.41 | Bromo, nitro, azo, diethylamino | Textile dye |
| Disperse Blue 291 (CAS 83929-84-4) | C21H20BrN7O6 | 546.33 | Bromo, nitro, azo, methoxy | Disperse dye for synthetics |
| 2-Chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | 225.72 | Chloro, ethyl | Herbicide (pretilachlor) |
Key Observations :
- Electron-Withdrawing Groups : Nitro and bromo substituents increase stability and dye affinity but raise environmental concerns (e.g., H410 for aquatic toxicity) .
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